4-(3,4-dimethoxyphenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine
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Overview
Description
The compound “4-(3,4-dimethoxyphenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine” is a chemical compound with the molecular weight of 259.31 . Its IUPAC name is this compound .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . For instance, the reaction of 4-bromo acetophenone and vetraldehyde (3,4-dimethoxy benzaldehyde) in ethanol and sodium hydroxide solution afforded the corresponding chalcone . This chalcone was then treated with 2-cyanothioacetamide to afford the corresponding pyridinethione . The pyridinethione was used as a precursor to synthesize the targeted thienopyridine derivatives in good to excellent yield by the reaction with 2-chloro-N-arylacetamide derivatives, α-haloketones, methyl iodide or chloroacetonitrile in one or two steps .Scientific Research Applications
Antiproliferative Agents in Cancer Research
One of the significant applications of derivatives of 4-(3,4-dimethoxyphenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine is in cancer research. For example, certain novel analogues of this compound have been synthesized and evaluated for their antiproliferative activity against diverse cancer cell lines such as lung cancer, cervical cancer, and melanoma. These compounds have shown potent anticancer activity, with several of them exhibiting IC50 values in the range of 2.0-20.0 µM. Interestingly, they were found to be nontoxic to normal human cells, suggesting potential as lead structures for novel anticancer drug candidates (Chitti, Reddy, Trivedi, Bobde, Kumar, Rangan, Ghosh, Sekhar, 2019).
Inhibitors in Cell Cycle Studies
These derivatives have also been explored for their inhibitory roles in cell cycle studies. In particular, imidazo[4,5-b]pyridine derivatives have been shown to cause the accumulation of cells at mitosis, indicating their potential as mitotic inhibitors. This attribute is significant for understanding and potentially controlling cell division in cancerous tissues (Temple, Rose, Comber, Rener, 1987).
Corrosion Inhibition in Material Science
Outside the realm of pharmacology, these compounds have applications in material science, particularly in corrosion inhibition. For instance, certain imidazo[4,5-b] pyridine derivatives have been evaluated for their performance as inhibitors against mild steel corrosion in acidic environments. These studies involve a range of techniques, including weight loss, potentiodynamic polarization, and electrochemical impedance spectroscopy, highlighting the versatility of these compounds in industrial applications (Saady, Rais, Benhiba, Salim, Alaoui, Arrousse, Elhajjaji, Taleb, Jarmoni, Rodi, Warad, Zarrouk, 2021).
Cardiovascular Effects Research
There is also research indicating the relevance of benzimidazole derivatives, closely related to imidazo[4,5-c]pyridines, in studying cardiovascular effects. These studies have focused on their impact on factors like heart rate, blood pressure, and force of contraction in heart tissues, contributing valuable information to cardiovascular pharmacology (Diederen, Kadatz, 1981).
Mechanism of Action
Target of Action
Compounds with similar structures, such as pyrazolines and their derivatives, have been found to have a variety of biological and pharmacological activities . They have been reported to have antibacterial, antifungal, antiparasitic, anti-inflammatory, antidepressant, anticonvulsant, antioxidant, and antitumor activities .
Biochemical Pathways
Similar compounds have been reported to affect the production of reactive oxygen species (ros) and lipid peroxides, leading to oxidative stress .
Result of Action
Similar compounds have been reported to affect normal nerve pulses’ transmission, leading to behavioral changes, body movement impairment, and even reduced number of survival organisms .
Properties
IUPAC Name |
4-(3,4-dimethoxyphenyl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O2/c1-18-11-4-3-9(7-12(11)19-2)13-14-10(5-6-15-13)16-8-17-14/h3-4,7-8,13,15H,5-6H2,1-2H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BSQOBDOISMSIDT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2C3=C(CCN2)NC=N3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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